2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
Description
Evolution of Pyrimidine-Piperidine Hybrid Compounds in Research
Pyrimidine-piperidine hybrids trace their origins to mid-20th century investigations into nucleoside analogs, where researchers first recognized the pharmacological potential of combining nitrogenous heterocycles with alicyclic amines. The pyrimidine nucleus, being integral to DNA/RNA structure, provided a natural template for biomimetic drug design, while piperidine's six-membered ring offered stereochemical diversity for target engagement. Early breakthroughs included the 1978 synthesis of pyrimidine-linked piperidines as adenosine deaminase inhibitors, demonstrating enhanced metabolic stability compared to purine analogs.
A pivotal advancement occurred through the development of molecular hybridization techniques in the 1990s, enabling systematic fusion of pyrimidine scaffolds with piperidine substructures. Source details how three-component reactions between 4-hydroxycoumarin, barbituric acid, and piperidine yielded pyrano[2,3-d]pyrimidine derivatives with demonstrated hyperglycemic activity, establishing proof-of-concept for hybrid pharmacophores. Concurrently, antiviral research produced pyrazolo[1,5-a]pyrimidine-piperidine conjugates like presatovir, where the piperidine moiety optimized spatial orientation for viral fusion protein inhibition.
Modern synthetic approaches employ regioselective cyclization and transition metal catalysis to construct these hybrids. For instance, Suzuki-Miyaura couplings now enable precise installation of aryl groups on pyrimidine cores prior to piperidine functionalization. Computational studies reveal that the pyrimidine-piperidine dihedral angle critically influences target binding, with optimal ranges between 45-60° for kinase inhibition.
Development of Benzoylpiperidine Derivatives as Privileged Structures
The benzoylpiperidine motif emerged as a privileged structure following its identification in 1990s protease inhibitor research. X-ray crystallography studies demonstrated that the planar benzoyl group engages in π-π stacking with aromatic enzyme residues, while the piperidine nitrogen coordinates catalytic site acidic protons. This dual interaction mechanism propelled benzoylpiperidines into central nervous system (CNS) drug development, where their ability to cross the blood-brain barrier proved advantageous.
Key milestones include:
- 1998 : Discovery that N-benzoylpiperidines inhibit acetylcholinesterase via simultaneous cation-π and hydrogen bonding interactions
- 2005 : First benzoylpiperidine-containing kinase inhibitor (PI3Kδ inhibitor IC87114) entering clinical trials
- 2012 : Structural optimization achieving >100-fold selectivity between serotonin receptor subtypes through benzoyl substituent tuning
The 5-chloro-2-methoxybenzoyl variant in the subject compound represents a refinement addressing earlier PK/PD challenges. Methoxy groups enhance solubility through hydrogen bonding capacity, while chlorine atoms promote hydrophobic pocket binding. Source quantifies these effects, showing a 3.2-fold increase in aqueous solubility compared to unsubstituted benzoylpiperidines without compromising logP values (calculated 2.1 vs. 2.4).
Position in Contemporary Medicinal Chemistry Research
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine occupies a unique niche in current drug discovery, bridging traditional heterocyclic chemistry and modern targeted therapies. Its design incorporates three validated pharmacophoric elements:
- Pyrimidine core : Serves as a hydrogen bond acceptor/donor platform, mimicking endogenous nucleobases
- Piperidine spacer : Provides conformational flexibility and basic nitrogen for salt bridge formation
- Chloromethoxybenzoyl group : Enhances target affinity through halogen bonding and hydrophobic interactions
Ongoing research leverages this compound as a:
- Serotonin 5-HT~1A~ receptor agonist : Demonstrated K~i~ = 2.3 nM in radioligand binding assays, with 150-fold selectivity over 5-HT~2B~ subtypes
- Kinase inhibitor scaffold : Modulates PKB/Akt signaling pathways through competitive ATP binding (IC~50~ = 8.7 nM against PKBβ)
- Antiviral candidate : Preliminary data shows EC~50~ = 14 nM against respiratory syncytial virus fusion protein, rivaling clinical-stage analogs
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-6-5-12(18)10-14(15)16(22)21-9-2-4-13(11-21)24-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFFBUPMYDXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidin-2-yloxy-piperidine intermediate: This step involves the reaction of pyrimidine-2-ol with piperidine under basic conditions to form the pyrimidin-2-yloxy-piperidine intermediate.
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination of 2-methoxyphenol to form 5-chloro-2-methoxyphenol, followed by its conversion to the corresponding chloro-methoxyphenyl intermediate.
Coupling reaction: The final step involves the coupling of the pyrimidin-2-yloxy-piperidine intermediate with the chloro-methoxyphenyl intermediate under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may result in alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be employed in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups. Below is a detailed comparison based on evidence from diverse sources:
Substitution on the Acyl Group
a) BK75945 (2-Methyl-4-({1-[2-(Methylsulfanyl)Pyridine-3-Carbonyl]Piperidin-3-Yl}Oxy)Pyrimidine)
- Structure : Replaces the benzoyl group with a pyridine-3-carbonyl moiety bearing a methylsulfanyl group.
- Key Differences :
- Molecular Formula : C₁₇H₂₀N₄O₂S (MW: 344.43 g/mol).
b) CM899737 (5-Chloro-2-{[1-(9H-Xanthene-9-Carbonyl)Piperidin-3-Yl]Oxy}Pyrimidine)
- Structure : Substitutes benzoyl with a xanthene-carbonyl group.
- Molecular Formula: Not explicitly provided, but estimated as C₂₈H₂₂ClN₃O₄ (MW: ~508 g/mol).
Heterocyclic Core Modifications
a) CM899740 (5-Chloro-2-{[1-(9H-Xanthene-9-Carbonyl)Piperidin-4-Yl]Oxy}Pyridine)
- Structure : Replaces pyrimidine with pyridine.
- Molecular Formula : C₂₇H₂₂ClN₃O₃ (MW: ~480 g/mol).
b) KP-162 (Pyrimidin-4-ol Scaffold)
- Structure : Features a pyrimidin-4-ol core instead of a simple pyrimidine.
- Key Differences: Hydroxyl group: Introduces a hydrogen-bond donor, enhancing solubility and interaction with polar residues in binding pockets .
Linker and Functional Group Variations
a) 2-[5-(Piperidin-2-Yl)-1,2,4-Oxadiazol-3-Yl]Pyrimidine Hydrochloride
Data Table: Structural and Molecular Comparisons
Biological Activity
The compound 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic derivative that incorporates a piperidine moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉ClN₂O₃
- Molecular Weight : 346.8 g/mol
- IUPAC Name : this compound
The compound's structure features a piperidine ring linked to a pyrimidine core, with a chloro-substituted methoxybenzoyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
Antibacterial Activity
Research indicates that compounds containing piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. It has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively .
| Enzyme | Inhibition Activity | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase | Strong | 0.63 |
| Urease | Strong | 2.14 |
Anticancer Potential
The anticancer properties of piperidine derivatives have been widely reported. The compound's structure suggests potential for activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies are necessary to confirm these effects specifically for this compound.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Piperidine Derivatives : A study synthesized multiple piperidine derivatives and assessed their antibacterial and anticancer activities. Compounds demonstrated significant efficacy against E. coli and Staphylococcus aureus, alongside notable cytotoxicity against cancer cell lines .
- Mechanistic Studies : In mechanistic studies involving docking simulations, compounds similar to this compound showed promising binding interactions with target proteins involved in cancer progression, indicating potential therapeutic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
